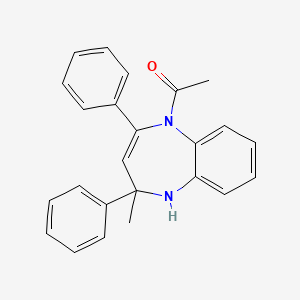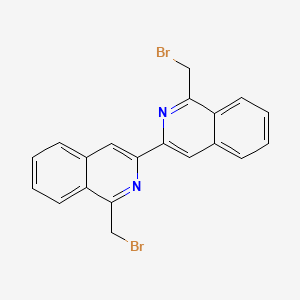
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of cyclohexadienes It is characterized by the presence of a chlorine atom, a decyl chain, and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as 5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent flow rates, resulting in high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of target proteins and pathways. Specific pathways involved may include oxidative stress response and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A related compound with methoxy groups instead of chlorine.
2-Chloro-5,5-dimethylcyclohex-2-enone: Another chlorinated cyclohexadiene derivative.
2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione: A hydroxylated analogue.
Uniqueness
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of a long decyl chain and a chlorine atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the study of structure-activity relationships.
特性
CAS番号 |
120532-56-1 |
|---|---|
分子式 |
C17H25ClO2 |
分子量 |
296.8 g/mol |
IUPAC名 |
2-chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H25ClO2/c1-3-4-5-6-7-8-9-10-11-14-12-15(19)16(18)13(2)17(14)20/h12H,3-11H2,1-2H3 |
InChIキー |
FUUIWGIQTOQNOH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


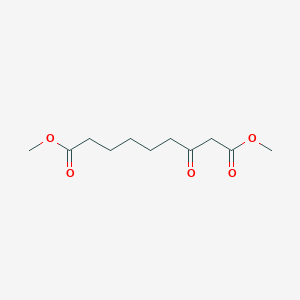
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
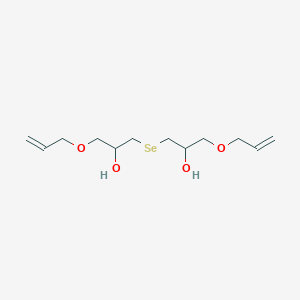
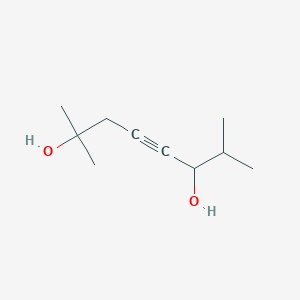
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
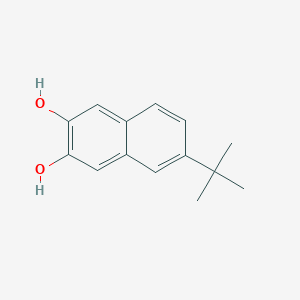
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)

